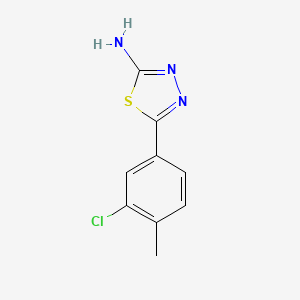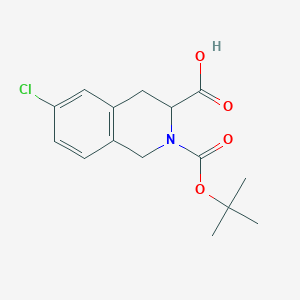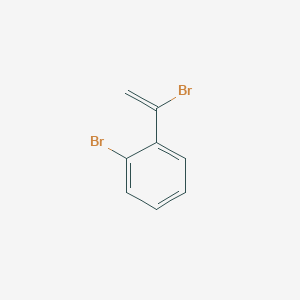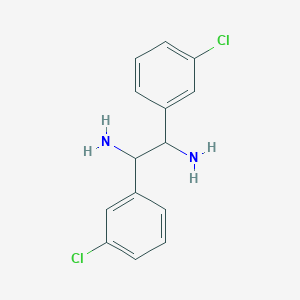
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of ethanediamine where each nitrogen atom is bonded to a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds as follows:
Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form this compound.
The reaction conditions often involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-ethanediamine: Similar structure but with chlorine atoms at the 4-position of the phenyl rings.
1,2-Bis(3-bromophenyl)-1,2-ethanediamine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis(3-methylphenyl)-1,2-ethanediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is unique due to the presence of chlorine atoms at the 3-position of the phenyl rings, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
1,2-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
InChI-Schlüssel |
JASPNOWTBVYYLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


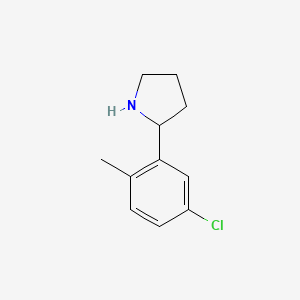
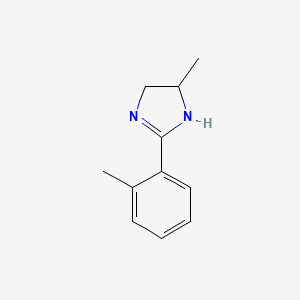

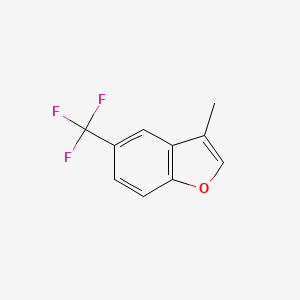
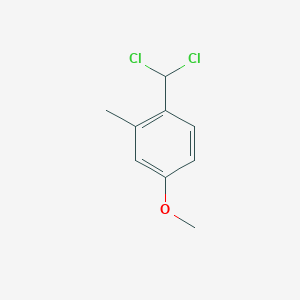
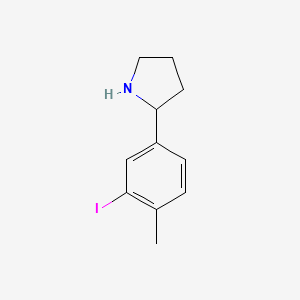
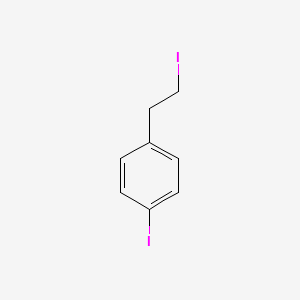
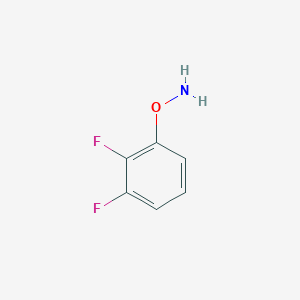
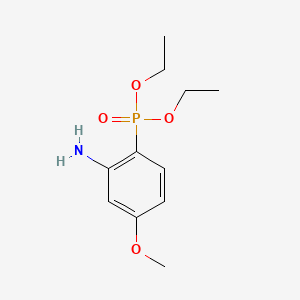

![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)
